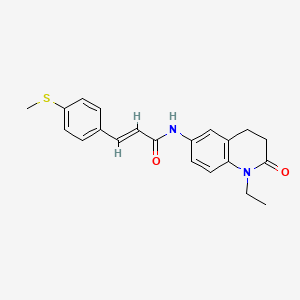

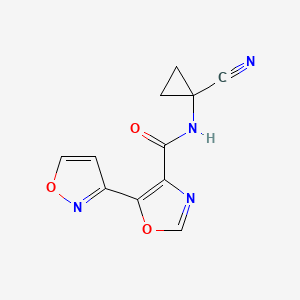

![molecular formula C27H22BrN3O4S B2890188 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one CAS No. 403729-62-4](/img/structure/B2890188.png)

2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

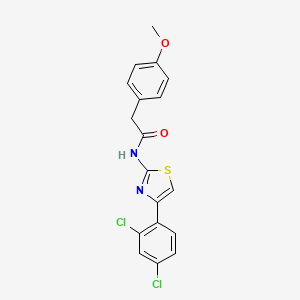

The molecular structure of this compound is quite complex, with a molecular weight of 564.45. It contains a bromophenyl group, a morpholine-4-carbonyl group, and a quinazolin-4-one group, all connected by various bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 564.45. More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Antiviral and Antibacterial Activities

Recent studies have demonstrated the potential of quinazolin-4-one derivatives in the development of new antiviral and antibacterial agents. For instance, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including influenza A and dengue virus. These compounds showed promising antiviral properties, highlighting the potential of quinazolinone derivatives in the treatment of viral infections (Selvam et al., 2007). Similarly, quinazolin-4-one containing oxadiazolin-5-thione moieties were synthesized and displayed encouraging antibacterial activity, indicating their potential in combating bacterial infections (Ahmed et al., 2007).

Anticancer Activities

The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones has been explored, with some derivatives exhibiting significant anticancer activity. These findings suggest the utility of such compounds in developing novel anticancer therapeutics (Nowak et al., 2015). The ability to modulate the structure of quinazolinone derivatives for enhanced biological activity is a key aspect of their application in cancer research.

Luminescence Properties for Optoelectronics

Quinazolinylphenyl-1,3,4-oxadiazole derivatives have been synthesized, exhibiting strong fluorescence emission and high quantum yields. These properties make them suitable candidates for application in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Wołek et al., 2020).

Enhanced Water Solubility for Improved Drug Formulation

Efforts have been made to increase the water solubility of quinazolin-4-one antitumor agents by introducing amino functionalities at strategic positions. This modification has led to compounds that are not only more water-soluble but also retain or surpass the cytotoxicity of their predecessors, offering potential for better drug formulations and delivery systems (Bavetsias et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22BrN3O4S/c28-20-9-5-18(6-10-20)24(32)17-36-27-29-23-4-2-1-3-22(23)26(34)31(27)21-11-7-19(8-12-21)25(33)30-13-15-35-16-14-30/h1-12H,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAYQHOJPWYORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

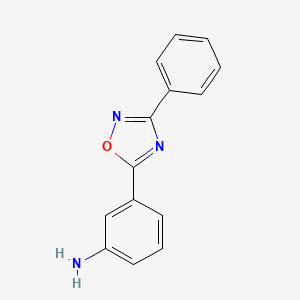

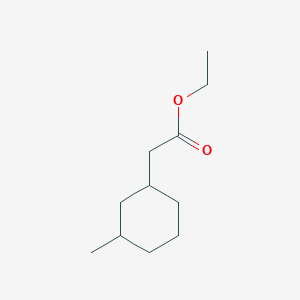

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B2890111.png)

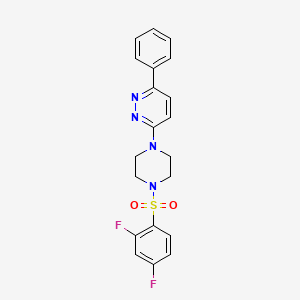

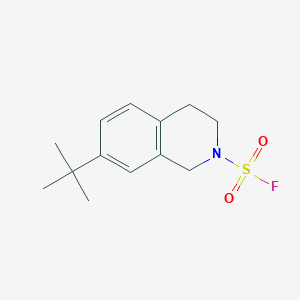

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2890119.png)

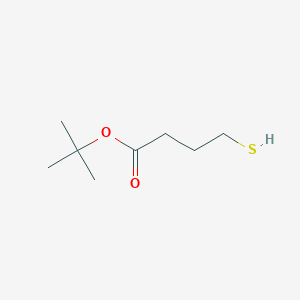

![5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2890120.png)

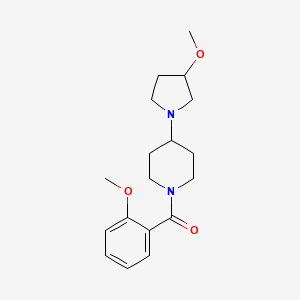

![N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2890122.png)

![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)